

Technical Guide: Physicochemical Properties of Amino-PEG7-Amine (NH2-PEG7-NH2)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG7-Amine, a homobifunctional polyethylene glycol (PEG) linker, is a critical reagent in modern biopharmaceutical research and development. It consists of a discrete chain of seven ethylene glycol units, flanked by a primary amine group at each terminus. This well-defined, monodisperse structure provides a precise spacer length, which is crucial for applications ranging from protein modification (PEGylation) and antibody-drug conjugate (ADC) development to surface functionalization of nanoparticles.

The dual amine groups offer versatile handles for covalent conjugation to molecules bearing amine-reactive functional groups, such as carboxylic acids or activated NHS esters.[1] The inherent properties of the PEG chain—hydrophilicity, flexibility, and low immunogenicity—are imparted to the conjugated molecule, often enhancing solubility, improving pharmacokinetic profiles, and reducing aggregation.[2][3] This guide provides an in-depth overview of the core physical properties of **NH2-PEG7-NH2**, detailed experimental protocols for its characterization, and logical workflows relevant to its application.

Physical and Chemical Properties

The physical properties of **NH2-PEG7**-NH2 are summarized below. These characteristics are fundamental to its handling, storage, and application in various experimental settings.



Property	Value	Reference(s)
Chemical Name	O,O'-Bis(2- aminoethyl)hexaethylene Glycol; 1,23-Diamino- 3,6,9,12,15,18,21- heptaoxatricosane	[4][5]
Synonyms	Amino-PEG7-Amine, α,ω- Bis(amino)-octaethylene Glycol	[5]
CAS Number	332941-25-0	[1][4][5][6]
Molecular Formula	C16H36N2O7	[1][4]
Molecular Weight	368.47 g/mol (also cited as 368.5 g/mol)	[1][4][5][6]
Appearance	Colorless to light yellow oil, viscous liquid, or off-white solid	[6][7]
Purity	≥95% to >98% (Varies by supplier)	[1][5]
Solubility	Soluble in water and most organic solvents (e.g., DMSO, DMF, DCM, THF)	[6][7]
Storage Conditions	Store at -20°C to -5°C, keep dry, and protect from sunlight.	[1][5][7]

Experimental Protocols for Characterization

Accurate characterization is essential to ensure the quality and reactivity of **NH2-PEG7**-NH2. The following protocols are representative methods for verifying its identity, purity, and solubility.

Identity and Structure Confirmation via ¹H NMR Spectroscopy



Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule by analyzing the chemical environment of its hydrogen atoms (protons).

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **NH2-PEG7**-NH2 in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer.
- Data Acquisition: Record the spectrum at room temperature.
- Analysis: The resulting spectrum should show characteristic peaks corresponding to the PEG backbone and the terminal amine groups.
 - \circ A prominent singlet or multiplet around δ 3.6 ppm corresponds to the repeating methylene protons (-O-CH₂-CH₂-O-) of the PEG chain.
 - A triplet around δ 2.8-2.9 ppm is characteristic of the methylene protons adjacent to the terminal amine groups (-CH₂-NH₂). The disappearance of hydroxyl-adjacent protons and the appearance of this peak confirms the conversion to an amine-terminated PEG.[8]

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components in a mixture, making it ideal for determining the purity of PEG linkers.

Methodology:

- Sample Preparation: Prepare a stock solution of NH2-PEG7-NH2 at 1 mg/mL in the mobile phase (e.g., a mixture of water and acetonitrile).
- Instrumentation:
 - Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size) is commonly used.



- Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA), is effective. For example, a linear gradient from 5% B to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detector: A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector
 (ELSD) is suitable for PEG analysis as PEGs lack a strong UV chromophore.[9]
- Data Acquisition: Inject 10-20 μL of the sample and run the gradient method.
- Analysis: The purity is determined by integrating the area of the main peak and expressing it
 as a percentage of the total area of all peaks in the chromatogram. A purity level of ≥95% is
 typically required for bioconjugation applications.

Solubility Assessment Protocol

This protocol determines the qualitative solubility of the compound in various solvents, a critical parameter for planning conjugation reactions.

Methodology:

- Solvent Selection: Prepare vials containing 1.0 mL of various solvents relevant to bioconjugation, such as deionized water, phosphate-buffered saline (PBS), DMSO, and DMF.
- Sample Addition: Add a pre-weighed amount of NH2-PEG7-NH2 (e.g., 10 mg) to each vial.
- Dissolution: Vortex each vial vigorously for 1-2 minutes at room temperature.
- Observation: Visually inspect each vial for undissolved material against a dark background.
- Classification:
 - Soluble: The solution is clear and free of any visible particles.
 - Partially Soluble: The solution is hazy or contains suspended particles.
 - Insoluble: The bulk of the material remains undissolved.



This qualitative test confirms the expected broad solubility profile of the PEG linker.[6][7]
 For quantitative data, a phase solubility study can be performed by creating saturated solutions and measuring the concentration of the dissolved compound.[7]

Diagrams and Workflows Structure-Function Relationship

The utility of **NH2-PEG7**-NH2 is derived directly from its molecular structure. The terminal amine groups provide reactive sites for conjugation, while the PEG chain confers beneficial physicochemical properties.



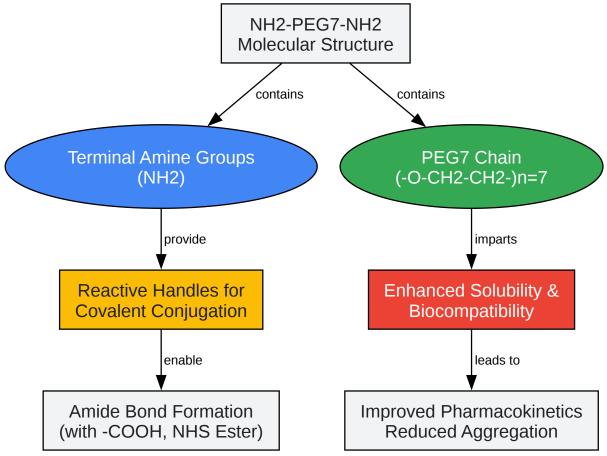


Figure 1: Structure-Function Relationship of NH2-PEG7-NH2



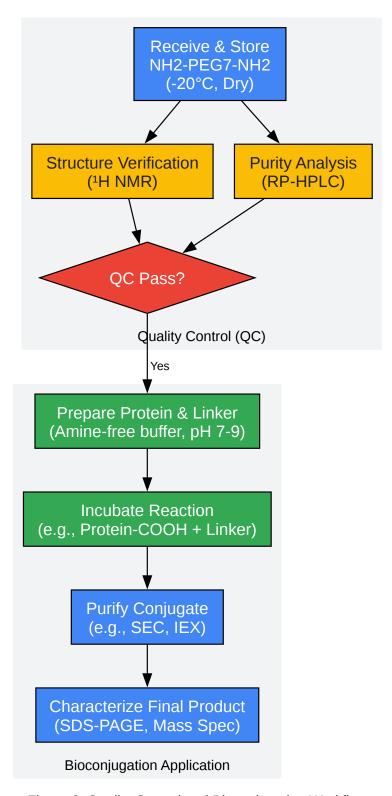


Figure 2: Quality Control and Bioconjugation Workflow

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